

# An In-depth Technical Guide to Uscharidin (CAS 24321-47-9)

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## Compound of Interest

Compound Name: 2-Bromo-6-nitro-4-  
[(trifluoromethyl)thio]phenol

CAS No.: 1429321-81-2

Cat. No.: B1379992

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## Introduction: Unveiling Uscharidin, a Cardenolide of Intrigue

Initially associated with the now-deleted CAS registry number 1429321-81-2, the focus of this technical guide is the cardenolide glycoside, Uscharidin, correctly identified by CAS Registry Number 24321-47-9.[1] This potent natural product, isolated from plants of the Calotropis genus, has a rich history, from its use as a component of African arrow poisons to its contemporary investigation as a potential therapeutic agent.[2] As a member of the cardiac glycoside family, Uscharidin shares a structural and mechanistic relationship with well-known compounds like digoxin and ouabain, primarily exerting its biological effects through the inhibition of the ubiquitous Na<sup>+</sup>/K<sup>+</sup>-ATPase enzyme.[3][4] This guide will provide a comprehensive overview of Uscharidin's chemical structure, physicochemical properties, synthesis and isolation, and delve into its multifaceted biological activities and potential applications in modern medicine, particularly in the realm of oncology.

## Chemical Identity and Molecular Structure

A thorough understanding of a compound's identity is foundational to any scientific investigation. The following table summarizes the key chemical identifiers for Uscharidin.

Identifier	Value
CAS Registry Number	24321-47-9
IUPAC Name	(1S,3R,5S,7R,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-9-oxo-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.0 <sup>3,12</sup> .0 <sup>5,10</sup> .0 <sup>15,23</sup> .0 <sup>18,22</sup> ]pentacosane-14-carbaldehyde
Molecular Formula	C <sub>29</sub> H <sub>38</sub> O <sub>9</sub>
Molecular Weight	530.6 g/mol
Canonical SMILES	<chem>C[C@@H]1CC(=O)[C@]2(O[C@@H]3C[C@@H]4CC[C@@H]5CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O</chem>
InChI Key	YOCULAYFPPWLRI-OLEQQPCLSA-N

The intricate three-dimensional structure of Uscharidin is central to its biological function. It possesses a steroid nucleus, a hallmark of this class of compounds, with a five-membered lactone ring attached at the C-17 position, classifying it as a cardenolide. The sugar moiety is attached at the C-3 position.

## Physicochemical Properties

The physicochemical properties of Uscharidin are critical for its handling, formulation, and pharmacokinetic behavior.

Property	Value	Reference
Physical State	Rhombic plates	[2]
Melting Point	Decomposes at 290°C	[2]
Optical Rotation	$[\alpha]_{D^{20}} +38^\circ$ (c = 0.9 in methanol)	[2]
Solubility	More soluble in alcohol and water-alcohol mixtures than its precursor, Uscharin.	[5]
XLogP3	0.9	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	9	[6]

## Synthesis and Isolation

### Natural Occurrence and Isolation

Uscharidin is a naturally occurring compound found in the latex of plants belonging to the Calotropis genus, such as Calotropis procera.[2] The isolation of Uscharidin from its natural source is a multi-step process that begins with the extraction of its precursor, Uscharin.

#### Experimental Protocol: Isolation of Uscharin from Calotropis gigantea Leaves

- **Plant Material Preparation:** The leaves of Calotropis gigantea are minced into a fine powder.
- **Soxhlet Extraction:** The powdered plant material is subjected to Soxhlet extraction, initially with petroleum ether (60-80°C) followed by ethyl acetate until exhaustion. The cytotoxic activity is typically found in the ethyl acetate fraction.
- **Concentration:** The ethyl acetate extract is concentrated to dryness using a rotary evaporator.
- **Initial Fractionation (Vacuum Liquid Chromatography):**

- The crude extract is adsorbed onto silica gel.
- The adsorbed material is packed in a sintered funnel under vacuum.
- Elution is performed with a gradient of solvents, starting with petroleum ether and progressively increasing the polarity with ethyl acetate, followed by methanol.
- Column Chromatography: The fraction containing Uscharin is dissolved in a minimal volume of chloroform and subjected to column chromatography on silica gel, eluting with chloroform, chloroform with methanol, and finally methanol. This step yields a fraction of almost pure Uscharin.
- Purification (Preparative TLC): The final purification of Uscharin is achieved by spotting the enriched fraction onto glass silica gel plates and developing them in a solvent system of ethyl acetate and methanol (97:3). The band corresponding to Uscharin is scraped from the plate, and the compound is eluted with ethyl acetate.
- Confirmation: The identity of the isolated Uscharin is confirmed using spectroscopic techniques.[3]

## Synthesis of Uscharidin from Uscharin

Uscharidin can be synthesized through the hydrolysis of its parent glycoside, Uscharin. This process involves the cleavage of the sugar moiety from the steroid core.

### Experimental Protocol: Synthesis of Uscharidin

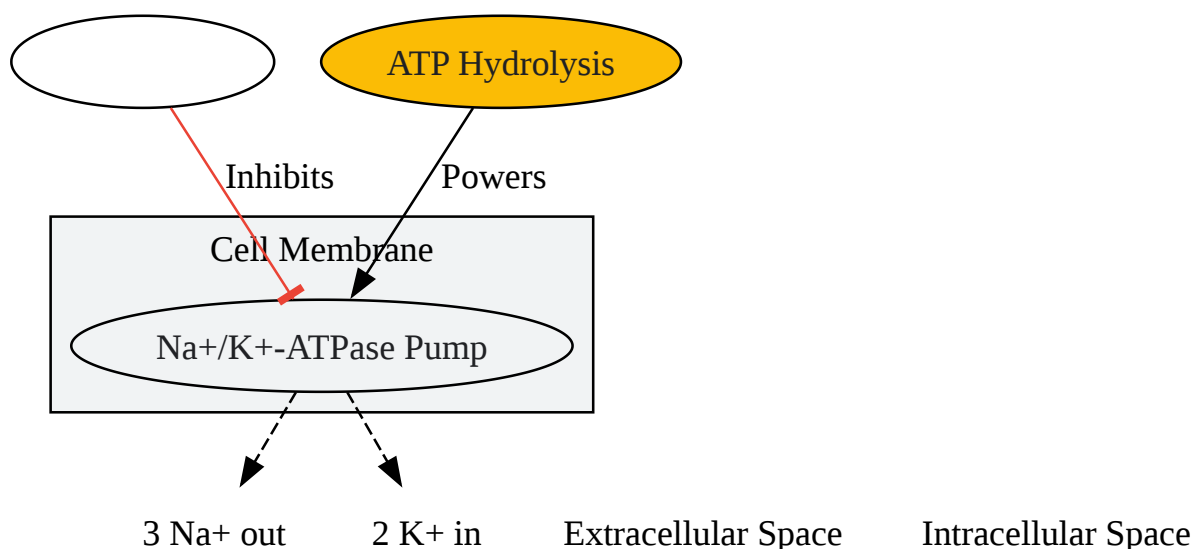
- Reaction Setup: Suspend 1 gram of Uscharin in 10 cc of alcohol.
- Acidic Hydrolysis: Add 1 cc of 70% sulfuric acid to the suspension to bring the Uscharin into solution.
- Incubation: Maintain the reaction mixture at a temperature of 30°C to 40°C for 48 hours.
- Work-up:
  - Dilute the solution by adding small pieces of ice.

- Extract the organic substance with a solvent non-miscible with dilute alcohol, such as chloroform.
- Wash and dry the chloroform solution.
- Crystallization: Concentrate the chloroform solution to induce the crystallization of Uscharidin.[7]

## Biological Activity and Mechanism of Action

### Inhibition of Na<sup>+</sup>/K<sup>+</sup>-ATPase: The Core Mechanism

The primary mechanism of action for Uscharidin, like other cardiac glycosides, is the inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][4]



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Figure 1. Simplified schematic of Uscharidin's inhibitory action on the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump.

By binding to the Na<sup>+</sup>/K<sup>+</sup>-ATPase, Uscharidin disrupts the transport of sodium and potassium ions. This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell. In cardiac muscle cells, this increased intracellular calcium

enhances the force of contraction, which is the basis for the use of cardiac glycosides in treating heart failure.[4][8]

## Anticancer Potential: A Promising Frontier

Recent research has highlighted the potential of cardiac glycosides, including Uscharidin, as anticancer agents.[9] The inhibitory effect on Na<sup>+</sup>/K<sup>+</sup>-ATPase is believed to play a significant role in this activity, as this enzyme is often overexpressed in cancer cells and is involved in regulating cell adhesion, proliferation, and apoptosis.

In Vitro and In Vivo Anticancer Effects:

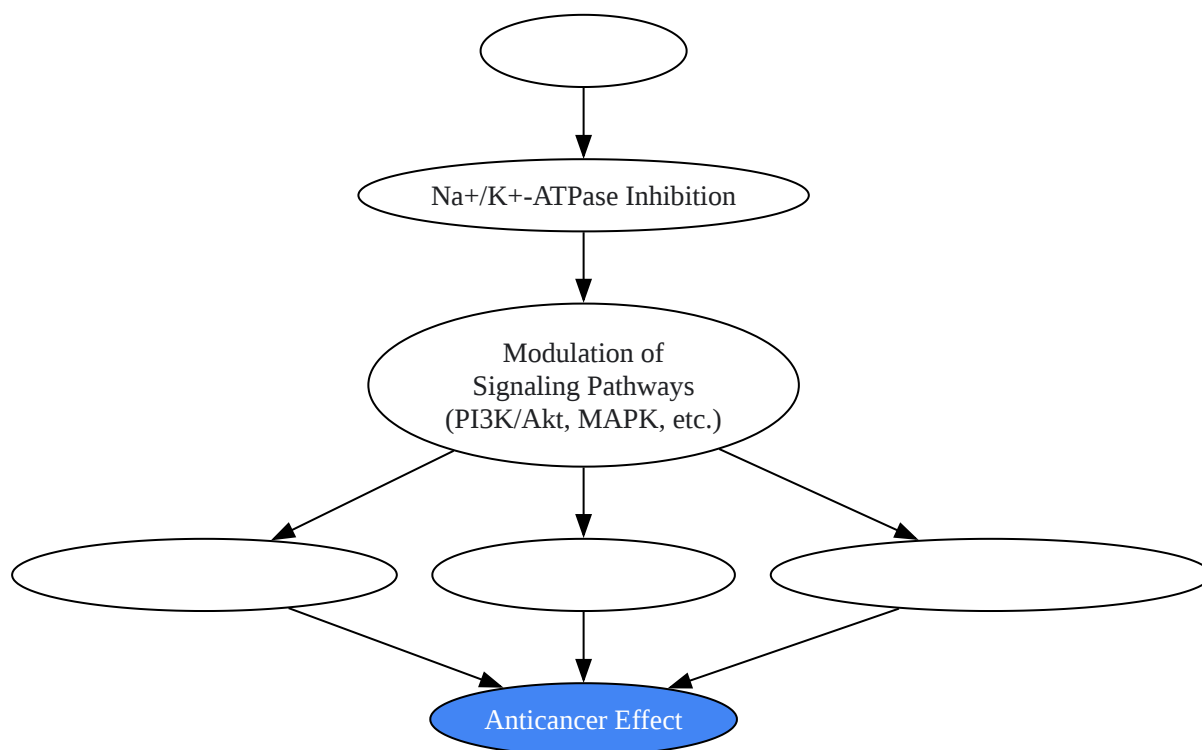
- **In Vitro Studies:** Uscharidin has demonstrated inhibitory effects on the growth of a variety of cancer cell lines in vitro.[9]
- **In Vivo Studies:** While specific in vivo data for Uscharidin is limited in the readily available literature, studies on its precursor, Uscharin, have shown tumor-inhibiting activity in rat models. For instance, a primary extract of *Calotropis gigantea* containing these compounds showed tumor-inhibiting activity at a concentration of 1 mg/ml in rats.[9]

Signaling Pathways Implicated in Anticancer Activity:

The anticancer effects of cardiac glycosides are mediated through the modulation of various signaling pathways. While research specifically on Uscharidin is ongoing, the known mechanisms for related compounds provide a framework for its potential actions:

- **Induction of Apoptosis:** Cardiac glycosides can induce programmed cell death in cancer cells through both caspase-dependent and -independent pathways. This can involve the release of cytochrome c from the mitochondria and the activation of caspases.
- **Cell Cycle Arrest:** These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and multiplying.
- **Inhibition of Angiogenesis:** The formation of new blood vessels, a process crucial for tumor growth and metastasis, can be inhibited by cardiac glycosides.

- **Modulation of Key Signaling Pathways:** The anticancer activity of these compounds has been linked to the modulation of critical signaling pathways such as PI3K/Akt, MAPK, and Wnt/ $\beta$ -catenin.



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Figure 2. Putative signaling pathways involved in the anticancer effects of Uscharidin.

## Safety and Toxicology

As with all cardiac glycosides, Uscharidin is a potent compound with a narrow therapeutic index. Its historical use as an arrow poison underscores its toxicity at high doses. The primary toxic effects are related to its action on the cardiovascular system, leading to arrhythmias and potentially cardiac arrest. Therefore, any investigation into its therapeutic use must be

conducted with extreme caution and a thorough understanding of its dose-response relationship.

## Future Directions and Conclusion

Uscharidin stands as a compelling natural product with a dual legacy of toxicity and therapeutic potential. While its role as a cardiac glycoside is well-established, its emergence as a potential anticancer agent opens up exciting new avenues for research and drug development. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by Uscharidin in different cancer types. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs with an improved therapeutic window, enhancing its anticancer efficacy while minimizing its cardiotoxicity. A deeper understanding of the structure-activity relationship will be paramount in harnessing the full therapeutic potential of this intriguing molecule.

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- Pharmaceutical composition containing uscharidin or its analogues.

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